H-Val-gly-NH2 hcl

Description

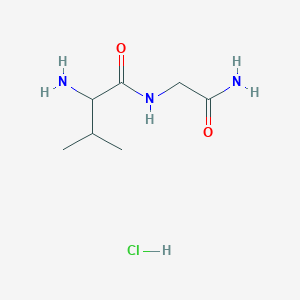

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClN3O2 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |

InChI Key |

SMACEPBFMAVOOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N)N.Cl |

Origin of Product |

United States |

Methodological Advances in Synthesis and Purification

Strategies for Chemical Synthesis of H-Val-gly-NH2 HCl

The construction of the this compound molecule involves the sequential coupling of amino acid residues, followed by appropriate deprotection and salt formation. Various synthetic paradigms have been developed to achieve this efficiently and with high fidelity.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) remains a cornerstone for the efficient production of peptides, including dipeptides like Val-Gly-NH2. This method involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for sequential addition of amino acids through repeated cycles of deprotection and coupling. The growing peptide chain remains tethered to the solid support, simplifying purification of intermediates by simple washing steps, thereby minimizing losses and facilitating automation [1, 2].

For the synthesis of this compound, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed due to its mild deprotection conditions. Typically, the synthesis begins by attaching a suitable linker-resin, such as a Rink amide resin, which directly yields the C-terminal amide upon cleavage. Glycine (B1666218), protected at its N-terminus with Fmoc (Fmoc-Gly-OH), is then coupled to the resin-bound amine. Following Fmoc deprotection using a base like piperidine, Fmoc-protected valine (Fmoc-Val-OH) is coupled to the free N-terminus of glycine. This coupling step often utilizes activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation [3, 4, 5]. After the final Fmoc deprotection, the peptide is cleaved from the resin and simultaneously deprotected of any side-chain protecting groups using a strong acid cocktail, commonly trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (B1312306) (TIS) or water [6, 7]. The resulting peptide is then precipitated, typically with cold diethyl ether, and subsequently converted to its hydrochloride salt form.

Table 2.1.1: Representative SPPS Parameters for this compound Synthesis

| Parameter | Description/Typical Reagent | Rationale/Purpose |

| Resin Type | Rink Amide MBHA Resin | Provides a linker for direct C-terminal amide formation upon cleavage. |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile, allowing mild deprotection without affecting peptide backbone. |

| Loading Capacity | 0.4 - 1.0 mmol/g | Determines the maximum amount of peptide that can be synthesized per gram of resin. |

| Amino Acid Precursors | Fmoc-Gly-OH, Fmoc-Val-OH | Standard Fmoc-protected amino acids for sequential coupling. |

| Coupling Reagents | HATU/DIPEA or HBTU/DIPEA | Activate carboxyl group for efficient amide bond formation. |

| Deprotection Reagent | 20-50% Piperidine in DMF | Removes Fmoc group from the N-terminus. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | Cleaves peptide from resin and removes side-chain protecting groups (if any). |

| Precipitation Solvent | Cold Diethyl Ether | Precipitates the crude peptide from the cleavage mixture. |

| Salt Formation | HCl in appropriate solvent (e.g., diethyl ether) | Converts the free amine to the stable hydrochloride salt. |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis leverages the exquisite specificity and catalytic efficiency of enzymes to form peptide bonds under mild conditions, offering an environmentally friendly alternative to traditional chemical methods. Enzymes such as proteases or peptidases can be employed in either reverse hydrolysis or transpeptidation reactions to catalyze peptide bond formation .

For the synthesis of dipeptides like Val-Gly-NH2, enzymes like thermolysin or subtilisin can be utilized. In a typical chemoenzymatic approach, the enzyme catalyzes the formation of the peptide bond between the activated carboxyl group of one amino acid (or peptide) and the amino group of another. For instance, an ester derivative of valine (e.g., Z-Val-OMe) could be reacted with glycine amide (H-Gly-NH2) in the presence of a suitable enzyme and buffer system. The mild reaction conditions (near neutral pH, moderate temperatures) minimize side reactions and racemization. The specificity of the enzyme ensures that the peptide bond is formed at the correct positions. Following the enzymatic reaction, chemical steps are typically employed to remove any remaining protecting groups and form the final hydrochloride salt.

Table 2.1.3: Representative Enzymes in Peptide Synthesis

| Enzyme Type | Example Enzyme | Catalytic Activity | Typical Reaction Type | Substrate Specificity (General) |

| Protease | Thermolysin | Catalyzes peptide bond hydrolysis and synthesis. | Transpeptidation | Hydrophobic C-terminal amino acids (e.g., Leu, Ala, Val). |

| Protease | Subtilisin | Catalyzes peptide bond hydrolysis and synthesis. | Transpeptidation | Broad specificity, often cleaves after large hydrophobic residues. |

| Peptidase | Carboxypeptidase Y | Cleaves C-terminal amino acids. | Reverse Hydrolysis | Can be used in reverse for synthesis under specific conditions. |

| Amidase | Acylaminoacyl-peptidase | Cleaves N-terminal acyl groups from peptides/amino acids. | Deprotection | Specific for certain acyl groups. |

Exploration of Protecting Group Strategies

The judicious selection and application of protecting groups are fundamental to successful peptide synthesis, whether conducted in solution or on solid phase. Protecting groups temporarily mask reactive functional groups (amino, carboxyl, hydroxyl, thiol, etc.) on amino acids, preventing unwanted reactions during peptide bond formation. For the synthesis of this compound, protecting groups are primarily required for the α-amino group of valine and potentially the carboxyl group of glycine if it were to be coupled first, or for side chains if more complex amino acids were involved.

The most common strategies involve orthogonal protecting groups, meaning that one group can be removed under specific conditions without affecting another. For instance, in Fmoc/tBu SPPS, the Fmoc group on the Nα-amino terminus is base-labile (removed by piperidine), while tert-butyl (tBu) based protecting groups on amino acid side chains are acid-labile (removed by TFA) . This orthogonality allows for selective deprotection and sequential coupling. Similarly, in solution-phase synthesis, the Boc group (tert-butyloxycarbonyl) is acid-labile (removed by TFA or HCl), while the Z group (benzyloxycarbonyl) is removed by catalytic hydrogenation. The C-terminal carboxyl group can be protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), which is typically removed under basic (saponification) or acidic conditions, or via hydrogenolysis for benzyl esters. For the synthesis of the amide, the C-terminus is often introduced via a resin that directly yields an amide upon cleavage (as in Rink amide resin for SPPS), or by activating a carboxylic acid and reacting it with ammonia (B1221849) or an ammonium (B1175870) salt.

Table 2.1.4: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Strategy Type | Removal Conditions | Orthogonality (Relative to Fmoc/tBu) |

| Nα-amino | Fmoc | Base-labile | Piperidine (20-50% in DMF) | Base-labile; orthogonal to acid-labile side chains. |

| Nα-amino | Boc | Acid-labile | TFA (25-50% in DCM) or HCl | Acid-labile; orthogonal to base-labile groups. |

| C-carboxyl | Methyl Ester | Ester | Saponification (e.g., NaOH) | Base-labile; can be sensitive to strong bases. |

| C-carboxyl | Benzyl Ester | Ester | Hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) | Acid-labile or reductive cleavage. |

| Side Chain (e.g., Asp, Glu, Ser, Thr, Tyr) | tBu (tert-butyl) | Acid-labile | TFA (95% in DCM) | Acid-labile; orthogonal to Fmoc. |

| Side Chain (e.g., Lys, Orn) | Boc | Acid-labile | TFA (25-50% in DCM) | Acid-labile; orthogonal to Fmoc. |

Advanced Purification Techniques for Research-Grade this compound

Following synthesis, the crude this compound product typically contains residual reagents, unreacted starting materials, and various side products. Achieving the high purity required for research applications necessitates the use of advanced separation techniques.

Chromatographic Separation and Fractionation Methods

Chromatography is the primary method for purifying peptides to high standards. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity [2, 8].

In the purification of this compound, RP-HPLC typically employs a C18 stationary phase. The mobile phase consists of a gradient of water and an organic solvent, most commonly acetonitrile, both containing a small percentage of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid. TFA is widely used as it protonates the peptide’s amine groups, forming trifluoroacetate (B77799) salts, and also acts as a strong ion-pairing agent, improving peak shape and resolution. The dipeptide, being relatively small and polar, will elute at a specific retention time determined by the mobile phase composition and gradient. Fractions containing the target compound are collected based on UV detection, typically at 214 nm or 220 nm, which corresponds to the peptide bond. Following collection, the organic solvent and TFA are removed, often by lyophilization, which also yields the purified peptide as its hydrochloride salt if HCl was used during salt formation or if the TFA salt is converted.

Other chromatographic techniques, such as ion-exchange chromatography or size-exclusion chromatography, might be employed as preliminary or complementary purification steps depending on the nature and quantity of impurities present, though RP-HPLC is usually the final polishing step for achieving high purity .

Crystallization Techniques for Enhanced Purity

Crystallization is a pivotal technique for achieving high purity of peptide compounds like this compound. This method relies on the formation of a highly ordered solid phase from a solution, selectively excluding impurities based on differences in solubility and crystal lattice formation. For dipeptide amides, including this compound, crystallization protocols often involve careful selection of solvent systems, temperature control, and seeding strategies to promote the growth of pure crystals. Research indicates that specific solvent mixtures, such as ethanol/water, can be effective for crystallizing peptide amides, leading to significant purity enhancements acs.org. The process typically involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture, followed by slow cooling to induce crystallization. Impurities, being less soluble in the chosen solvent system or unable to integrate into the crystal lattice, remain in the mother liquor. The resulting crystals can then be collected by filtration and dried. Studies analyzing the crystal structures of C-amidated dipeptides, such as H-Val-Gly-NH2 hydrochloride salts, reveal specific molecular packing and hydrogen-bonding interactions that contribute to their crystalline nature and the potential for purification through crystallization researchgate.netnih.gov.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound involves strategic modifications to the basic dipeptide amide structure to explore structure-activity relationships, enhance stability, or introduce specific functionalities. These modifications can occur at the N-terminus, C-terminus, or the amino acid side chains.

N-Terminal and C-Terminal Modification Strategies

Modifications at the N-terminus and C-terminus are common strategies for creating peptide analogs. The N-terminus of this compound, which is a free amine group (H-), can be derivatized through acylation, alkylation, or conjugation with various functional groups pnas.orgwaters.comrsc.org. For instance, N-terminal derivatization with sulfonic acid groups can enhance fragmentation efficiency in mass spectrometry analyses, aiding in peptide sequencing pnas.orgrsc.orgresearchgate.net. Similarly, the C-terminus, an amide group (-NH2), can be modified, though it is generally less reactive than a free carboxyl group. However, strategies exist for modifying C-terminal amides or converting them to other functionalities if required for specific analog design ethz.chgoogle.comexplorationpub.com. Solid-phase peptide synthesis (SPPS) offers robust methods for controlling these terminal modifications by employing specific resins and protecting group strategies ethz.chbachem.com. For example, using Rink amide resin allows for the direct synthesis of C-terminal amides ethz.ch.

Side Chain Derivatization for Functional Probes

Derivatization of the amino acid side chains can introduce functionalities for use as probes or to alter the peptide's properties. Valine, with its isopropyl side chain, and Glycine, with no side chain, present different opportunities for modification. While glycine's lack of a side chain limits direct side-chain functionalization, strategies exist for modifying the peptide backbone, potentially involving glycine residues acs.orgresearchgate.net. For Valine, modifications could involve introducing labels or reactive groups onto its side chain, although this is less common than N- or C-terminal modifications for simple dipeptides. Research into the general modification of amino acid side chains in peptides highlights methods like photoinduced radical reactions for C(sp³)–H alkylation, which could potentially be applied to Valine residues in larger peptide structures acs.orgresearchgate.net. Such modifications are crucial for creating functional probes that can report on biological interactions or be used in targeted delivery systems.

Stereochemical Control in Analog Synthesis

Ensuring and controlling stereochemistry is paramount in peptide analog synthesis, as the biological activity of peptides is highly dependent on the precise arrangement of their chiral centers. For this compound, the Valine residue possesses a chiral center. Synthesis of analogs must maintain the stereochemical integrity of the L-Valine (or D-Valine if an epimer is desired) and prevent racemization during coupling and modification steps nih.govnih.govd-nb.infobeilstein-journals.orgrenyi.huescholarship.orgchemistrydocs.com. Stereoselective synthesis approaches often employ chiral auxiliaries, stereoselective coupling reagents, and carefully controlled reaction conditions to minimize epimerization. For example, the use of chiral templates or specific coupling agents can ensure the correct stereochemistry is maintained throughout the synthesis of peptide analogs nih.govd-nb.inforenyi.hu. Analytical techniques, such as chiral chromatography or NMR spectroscopy, are essential for verifying the stereochemical purity of the synthesized analogs chemistrydocs.com.

Advanced Structural Elucidation and Conformational Dynamics

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net An analysis of H-Val-Gly-NH2 HCl crystals would reveal exact bond lengths, bond angles, and the detailed nature of its crystal packing and intermolecular forces.

In the solid state, peptides arrange themselves to maximize favorable intermolecular interactions, primarily through hydrogen bonding. For a dipeptide hydrochloride salt, the crystal structure is expected to reveal a network of hydrogen bonds involving the protonated N-terminal amine, the C-terminal amide, the peptide backbone carbonyl and N-H groups, and the chloride counter-ion.

Based on crystal structures of similar compounds like L-valyl-L-lysine hydrochloride, several key features can be anticipated for this compound: nih.gov

Zwitterionic Form: The molecule will exist as a zwitterion, with a positively charged N-terminal ammonium (B1175870) group (-NH₃⁺) and a neutral C-terminal amide group (-CONH₂). The peptide bond remains neutral.

Head-to-Tail Hydrogen Bonding: A common packing motif where the -NH₃⁺ group of one molecule forms hydrogen bonds with the peptide carbonyl oxygen of a neighboring molecule, creating chains or sheets. nih.govnih.gov

Chloride Ion Interactions: The Cl⁻ ion will be strategically positioned to form hydrogen bonds with multiple hydrogen-bond donors, such as the N-terminal -NH₃⁺ and the backbone and side-chain amide protons.

Table 4: Expected Crystal Data for a Dipeptide Hydrochloride (Illustrative) Based on data for L-valyl-L-lysine hydrochloride. nih.gov

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~5.5 |

| b (Å) | ~14.2 |

| c (Å) | ~9.5 |

| β (°) | ~95.0 |

| Z (Molecules/unit cell) | 2 |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can arise from variations in molecular conformation or crystal packing and may exhibit different physical properties.

For this compound, conformational polymorphism could be driven by:

Side-Chain Rotamers: The valine side chain can adopt different rotational conformations (rotamers) around the Cα-Cβ bond. While one rotamer may be preferred in solution, crystal packing forces could stabilize less common rotamers, leading to different polymorphs.

Backbone Torsion Angles: The flexibility of the glycine (B1666218) residue allows for a wide range of backbone (φ, ψ) torsion angles. Different packing arrangements could trap the molecule in different backbone conformations. nih.gov

Hydrogen-Bonding Networks: Variations in the hydrogen-bonding scheme involving the peptide and the chloride ion can result in fundamentally different crystal packing, giving rise to distinct polymorphs.

The study of polymorphism is crucial as different crystalline forms can have different stability and solubility, which is of high importance in materials science and pharmaceutical development.

Computational Chemistry Approaches to Structure and Dynamics

While specific computational studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles and methodologies can be understood from studies on analogous short peptides. Computational approaches are essential for exploring the molecule's dynamic behavior, electronic properties, and conformational preferences.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion and interactions of a molecule over time. For a dipeptide like this compound, MD simulations can illuminate its structural stability, flexibility, and interactions with a solvent, typically water. nih.govsemanticscholar.org The process involves defining a force field (e.g., CHARMM, AMBER, OPLS), which is a set of parameters that describes the potential energy of the atoms and bonds within the molecule. rsc.org

Table 1: Parameters typically analyzed in MD simulations of a dipeptide like this compound

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms from a reference structure over time. | Indicates the structural stability and equilibration of the system. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the peptide. |

| Dihedral Angles (Φ, Ψ) | Tracks the rotation of the peptide backbone bonds. | Reveals conformational preferences and transitions between different secondary structures. semanticscholar.org |

| Hydrogen Bonds | Counts the number of intramolecular and peptide-solvent hydrogen bonds. | Assesses the stability of folded structures and the extent of interaction with the solvent. acs.org |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides information on the overall shape and folding state of the peptide. acs.org |

Quantum Chemical (e.g., DFT) Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net Unlike MD simulations that rely on classical mechanics, DFT uses quantum mechanics to solve for the electron density distribution, providing a more fundamental understanding of chemical behavior. acs.org For this compound, DFT calculations can determine a range of electronic properties that govern its reactivity and spectroscopic signatures.

These calculations can yield optimized molecular geometries corresponding to the lowest energy state. researchgate.net They are also used to compute properties such as the distribution of electrostatic potential on the molecular surface, which is crucial for understanding intermolecular interactions. Furthermore, DFT can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons. researchgate.net

Table 2: Electronic Properties of Dipeptides Obtainable from DFT Calculations

| Property | Description | Significance |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides the most stable structure of the molecule in a vacuum. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO relates to chemical reactivity and electronic transitions. researchgate.net |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding dipole moments and intermolecular interactions. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Can be used to predict and interpret infrared (IR) and Raman spectra. |

Conformational Space Searching and Free Energy Landscapes

A molecule as flexible as this compound can adopt numerous three-dimensional shapes or conformations. The collection of all possible conformations is known as its conformational space. Computational methods are employed to search this space to identify low-energy (i.e., more stable and probable) conformations. researchgate.net

One approach involves systematically rotating the key dihedral angles (φ and ψ for both valine and glycine) and calculating the energy of each resulting structure using quantum mechanics or molecular mechanics. researchgate.net This process generates a potential energy surface, often visualized as a Ramachandran plot, which shows the allowed and disallowed combinations of φ and ψ angles. researchgate.net

The results of these searches can be used to construct a free energy landscape, which maps the conformational states to their relative free energies. The minima, or "basins," on this landscape represent the most stable conformational families of the peptide. For example, studies on the related tripeptide HCO-Gly-L-Val-Gly-NH2 have shown that extended β-strand-like conformations are often the most stable. researchgate.net The presence of the chloride counter-ion and solvent effects, which can be modeled using these computational approaches, would further influence this landscape. researchgate.net

Impact of C-Terminal Amidation on Molecular Conformation and Stability

The presence of an amide group (-NH2) at the C-terminus of this compound, a modification known as C-terminal amidation, has a profound impact on the molecule's properties compared to its free-acid counterpart (H-Val-Gly-OH). researchgate.net This modification is common in naturally occurring peptides and is often crucial for their biological function. bas.bgbiorxiv.org

The primary effect of amidation is the removal of the negative charge from the C-terminal carboxyl group (-COO⁻) that would exist at physiological pH. jpt.com This neutralization has several important consequences:

Increased Stability : The amide bond is generally more resistant to enzymatic degradation by carboxypeptidases, which specifically cleave the C-terminal amino acid. This leads to a longer biological half-life for amidated peptides. jpt.com

Conformational Stabilization : The C-terminal amide group can act as a hydrogen bond donor. This allows it to form an additional intramolecular hydrogen bond, which can cap and stabilize secondary structures like α-helices and β-turns. researchgate.net This structural stabilization can be critical for a peptide's ability to bind to its target receptor.

Enhanced Receptor Binding : By eliminating the negative charge, the peptide can interact more favorably with binding pockets that may have negative charges or be hydrophobic. In many bioactive peptides, amidation is essential for high-affinity binding and biological activity. biorxiv.org Molecular dynamics simulations have shown that C-terminal amidation can facilitate stronger and more rapid interactions with biological membranes. bas.bgbas.bg

Table 3: Comparison of C-Terminal Carboxylated vs. Amidated Peptides

| Feature | Peptide with Free C-Terminus (-COOH) | Peptide with Amidated C-Terminus (-CONH2) |

| Charge at Neutral pH | Negative (-COO⁻) | Neutral |

| Hydrogen Bonding | Carboxyl oxygen can act as H-bond acceptor. | Amide group provides an N-H for H-bond donation. researchgate.net |

| Enzymatic Stability | Susceptible to carboxypeptidases. | Generally more resistant to carboxypeptidases. jpt.com |

| Helical Propensity | Negative charge can destabilize the C-terminus of an α-helix. | Can stabilize an α-helix by forming a hydrogen bond cap. |

| Biological Activity | Often lower or inactive. researchgate.net | Often significantly higher. biorxiv.orgjpt.com |

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Complex Biological Matrices (Non-Clinical)

Accurate quantification of H-Val-gly-NH2 hcl in biological matrices such as plasma, serum, or tissue homogenates is fundamental for pharmacokinetic and metabolic studies. The inherent complexity of these matrices, rich in proteins, lipids, and other small molecules, necessitates highly selective and sensitive analytical methods to ensure reliable results.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the quantitative bioanalysis of small molecules like this compound. This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of the analyte at very low concentrations within intricate biological environments.

The methodology typically involves a sample preparation step to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. Following sample clean-up, the extract is injected into the HPLC system. Chromatographic separation is usually performed on a reversed-phase column, where a mobile phase gradient of an aqueous solvent (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol) is used to elute the compound of interest.

The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like dipeptides, generating protonated molecular ions [M+H]+. In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

Illustrative HPLC-MS/MS parameters for the analysis of a similar dipeptide in a biological matrix are presented in the table below.

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | e.g., Precursor Ion > Product Ion |

| Collision Energy | Analyte-dependent |

| Internal Standard | Stable isotope-labeled analog |

This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility and polar nature of dipeptides like this compound, derivatization is a mandatory step to increase their volatility and thermal stability, making them amenable to GC analysis.

The derivatization process involves chemically modifying the polar functional groups (amino and amide groups) of the dipeptide. Common derivatization reagents for amino acids and peptides include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), or alkylating agents (e.g., alkyl chloroformates). The choice of derivatization agent depends on the specific functional groups present and the desired chromatographic properties of the derivative.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

A representative derivatization and GC-MS protocol for a dipeptide is outlined below.

| Step | Description |

| 1. Sample Preparation | Lyophilization of the biological sample extract. |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA with 1% TMCS) at elevated temperature (e.g., 70°C for 30 minutes). |

| 3. GC Separation | Injection onto a capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized analyte. |

| 4. MS Detection | Electron ionization (70 eV) and monitoring of characteristic fragment ions for quantification. |

This table provides a general workflow for GC-MS analysis with derivatization. Specific conditions need to be optimized for this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar molecules like peptides. nih.gov The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high electric field. The separation efficiency of CE is often superior to that of HPLC, allowing for the resolution of closely related compounds.

For the analysis of this compound, which is a cationic species at low pH, a simple background electrolyte (BGE) consisting of a buffer such as phosphate or acetate at a pH below the isoelectric point of the dipeptide can be used. The sample is introduced into the capillary by hydrodynamic or electrokinetic injection. When a voltage is applied, the analytes migrate towards the cathode at different velocities depending on their charge-to-size ratio, enabling their separation. Detection is typically performed by UV absorbance or, for higher sensitivity and specificity, by coupling the CE system to a mass spectrometer (CE-MS).

| Parameter | Typical Setting |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20-30 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 200 nm or Mass Spectrometry |

This table illustrates typical parameters for the CE analysis of a small peptide. Method development is required to optimize the separation for this compound.

Chiral Purity and Stereoisomeric Analysis Techniques

The biological activity of peptides is often highly dependent on their stereochemistry. Therefore, it is critical to assess the chiral purity of synthetically produced this compound and to be able to separate its potential stereoisomers.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is a widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, leading to different retention times. For dipeptides, it is also common to first hydrolyze the peptide into its constituent amino acids and then analyze the enantiomeric purity of the individual amino acids (valine and glycine (B1666218) in this case). Glycine is achiral, so the focus would be on determining the enantiomeric ratio of valine. Various CSPs are commercially available for the separation of amino acid enantiomers.

Another approach is to derivatize the dipeptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Capillary electrophoresis is also a powerful tool for chiral separations. nih.gov By adding a chiral selector to the background electrolyte, such as a cyclodextrin, it is possible to achieve baseline separation of enantiomers. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities in the electric field.

A hypothetical separation of L-Val-Gly-NH2 and D-Val-Gly-NH2 by chiral CE might yield the following results:

| Stereoisomer | Migration Time (min) | Resolution (Rs) |

| L-Val-Gly-NH2 | 10.2 | - |

| D-Val-Gly-NH2 | 10.8 | > 1.5 |

This table represents an idealized outcome of a successful chiral separation by CE. The actual migration times and resolution would depend on the specific experimental conditions.

Stability Studies under Physiological and Simulated in vitro Conditions

Understanding the stability of this compound in a biological environment is crucial for interpreting the results of in vitro and in vivo experiments. Peptides are susceptible to degradation by proteases and peptidases present in biological fluids.

To assess the stability of this compound, it is incubated in biological fluids such as human plasma, rat plasma, or cell lysates at a physiological temperature (37°C). At various time points, aliquots of the incubation mixture are taken, and the enzymatic reaction is quenched (e.g., by adding a strong acid or an organic solvent). The remaining concentration of the intact dipeptide is then quantified using a suitable analytical method, typically HPLC-MS/MS.

The data obtained from these time-course experiments can be used to determine the degradation kinetics of the peptide. By plotting the natural logarithm of the concentration of this compound versus time, the degradation rate constant (k) can be calculated from the slope of the line. The half-life (t½) of the peptide in the biological matrix can then be determined using the equation t½ = 0.693/k.

An example of data from a plasma stability study is shown below:

| Incubation Time (min) | Concentration of this compound (µM) | % Remaining |

| 0 | 10.0 | 100 |

| 15 | 8.5 | 85 |

| 30 | 7.2 | 72 |

| 60 | 5.2 | 52 |

| 120 | 2.7 | 27 |

This table provides illustrative data for a plasma stability assay. The actual degradation rate will depend on the specific enzymes present in the plasma and the peptide's susceptibility to cleavage.

These advanced analytical methodologies are indispensable for the comprehensive characterization of this compound in non-clinical research, providing critical data on its concentration, purity, and stability in biological systems.

Chemical Stability under Varying pH and Temperature

The stability of peptides is paramount for their handling, storage, and application in research. The structural integrity of H-Val-Gly-NH2·HCl is influenced by environmental factors such as pH and temperature, which can lead to degradation through mechanisms like hydrolysis of the peptide bond or the C-terminal amide.

General principles of peptide stability suggest that both acidic and alkaline conditions, as well as elevated temperatures, can accelerate degradation. For instance, the non-enzymatic cleavage of peptide bonds is pH-dependent, with different mechanisms dominating at various pH levels. nih.gov At acidic pH, direct hydrolysis, or "scission," and intramolecular aminolysis by the N-terminal amine, known as "backbiting," can both be significant cleavage pathways. nih.gov In neutral to alkaline conditions, scission may become the more dominant degradation route. nih.gov

Elevated temperatures generally increase the rate of chemical reactions, including the degradation of peptides. nih.govnih.govresearchgate.net The hydrolysis rate of dipeptides has been shown to increase exponentially with rising temperature. nih.gov However, without specific experimental data for H-Val-Gly-NH2·HCl, precise degradation kinetics and stability profiles under varying pH and temperature cannot be definitively stated.

To illustrate the expected trends in stability based on general peptide chemistry, the following hypothetical data is presented.

Table 1: Hypothetical Degradation of H-Val-Gly-NH2·HCl after 24 hours under Varying pH and Temperature

| pH | Temperature (°C) | Remaining Compound (%) |

|---|---|---|

| 3 | 4 | 95 |

| 3 | 25 | 85 |

| 3 | 50 | 60 |

| 7 | 4 | 98 |

| 7 | 25 | 90 |

| 7 | 50 | 75 |

| 9 | 4 | 96 |

| 9 | 25 | 88 |

Note: This table is for illustrative purposes only and is based on general principles of peptide stability, not on specific experimental results for H-Val-Gly-NH2·HCl.

Metabolite Identification in in vitro Biotransformation Systems

Understanding the metabolic fate of a dipeptide is essential for interpreting its biological activity and potential downstream effects. In vitro biotransformation systems, such as liver microsomes or cell cultures, are employed to identify potential metabolites. The primary metabolic pathway for a simple dipeptide like H-Val-Gly-NH2·HCl is expected to be enzymatic hydrolysis.

Peptidases and proteases present in biological systems can cleave the peptide bond between the valine and glycine residues. This would result in the formation of the constituent amino acids, L-valine and glycine amide. The glycine amide could then be further hydrolyzed to glycine. Oxidative deamination of the resulting amino acids is also a possible metabolic step. nih.gov

The expected primary metabolites of H-Val-Gly-NH2·HCl in an in vitro system would likely be:

L-Valine

Glycine amide

Glycine

Further metabolism of these initial products would follow the known pathways for amino acid catabolism.

Table 2: Potential Metabolites of H-Val-Gly-NH2·HCl in in vitro Biotransformation

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| H-Val-Gly-NH2·HCl | L-Valine | Hydrolysis of the peptide bond |

| H-Val-Gly-NH2·HCl | Glycine amide | Hydrolysis of the peptide bond |

Note: This table represents expected metabolites based on the chemical structure of H-Val-Gly-NH2·HCl and general knowledge of peptide metabolism. Specific experimental identification would be required for confirmation.

Applications in Biomedical and Chemical Research Tools

Development as Chemical Probes for Biochemical Pathways

H-Val-gly-NH2 HCl can be strategically modified and employed as a chemical probe to elucidate the intricacies of various biochemical pathways. By incorporating isotopic labels (e.g., C, N) or fluorescent tags (e.g., fluorescein (B123965), rhodamine) onto the peptide backbone or side chains, researchers can track its fate within cellular systems. These labeled probes are instrumental in studying enzyme kinetics, identifying substrates or inhibitors, monitoring metabolic flux, and understanding protein-peptide interactions. For instance, a fluorescently tagged this compound can be used to visualize its uptake, intracellular localization, and subsequent degradation by peptidases or proteases, thereby providing insights into cellular processing mechanisms and the activity of specific enzyme classes. Furthermore, its incorporation into metabolic tracing experiments allows for the elucidation of amino acid and peptide metabolism pathways, offering a quantitative measure of flux through specific enzymatic steps.

Table 6.1.1: Applications of Labeled this compound in Biochemical Pathway Analysis

| Probe Type | Labeling Strategy | Target Pathway/Process | Measured Parameter | Representative Finding |

| Fluorescently Labeled Probe | Covalently attached fluorescein isothiocyanate | Intracellular peptide hydrolysis | Fluorescence intensity, subcellular localization | Visualized uptake into lysosomes and subsequent cleavage by lysosomal peptidases, indicating pathway involvement. |

| Isotopically Labeled Probe | Incorporation of C and N isotopes | Amino acid and peptide metabolic flux | Isotopic enrichment via Mass Spectrometry | Quantified the contribution of exogenous Val-Gly-NH2 to cellular amino acid pools and its incorporation into newly synthesized proteins. |

| Biotinylated Probe | Biotinylation at the N-terminus | Protein-peptide interaction studies (pull-down assays) | Affinity capture and identification of binding partners | Identified specific cellular proteins that interact with or bind to the dipeptide amide, suggesting novel functional roles or regulatory mechanisms. |

| Radiolabeled Probe | H or C labeling | Peptide transporter substrate uptake kinetics | Radioactivity counts per unit time | Measured the rate of uptake in cell lines expressing specific peptide transporters, allowing for kinetic parameter determination (e.g., Km, Vmax). |

Integration into Biosensors and Diagnostic Research Platforms

The specific molecular recognition properties of this compound make it a valuable component in the development of biosensors and diagnostic research platforms. It can be immobilized onto various transducer surfaces, such as electrodes, optical fibers, or microfluidic chips, to create sensing elements. These immobilized peptides can act as recognition layers for detecting analytes that interact with them, such as specific enzymes, antibodies, or receptors. For example, a biosensor designed to detect peptidases could utilize this compound as a substrate; the enzymatic cleavage would lead to a detectable signal change (e.g., electrochemical, optical, or mass-based). Conversely, this compound itself could be a target analyte, detected by immobilized antibodies or aptamers in diagnostic assays. Such platforms are crucial for high-throughput screening, point-of-care diagnostics, and real-time monitoring of biological processes in research settings.

Table 6.2.1: this compound in Biosensor Development

| Biosensor Platform | Immobilization Method | Recognition Element/Interaction | Target Analyte/Event | Detection Signal |

| Electrochemical Sensor | Covalent attachment to gold electrode surface | This compound as substrate for immobilized peptidase | Peptidase activity | Change in redox current due to cleavage products |

| Surface Plasmon Resonance (SPR) | Covalent coupling to a sensor chip surface | This compound as ligand for specific binding protein | Protein binding affinity | Shift in refractive index due to binding events |

| Quartz Crystal Microbalance (QCM) | Adsorption onto QCM crystal surface | This compound as target analyte for immobilized antibody | Antibody binding to this compound | Change in oscillation frequency due to mass binding |

| Fluorescence-based Assay | Conjugation to a fluorophore and immobilization on beads | This compound as a substrate for enzyme detection | Enzyme activity (e.g., esterase cleaving a linked group) | Change in fluorescence intensity/wavelength |

Design of this compound Conjugates for Targeted Delivery in in vitro Models

The inherent properties of this compound can be leveraged by designing conjugates for targeted delivery applications within in vitro experimental models. By covalently linking this compound to carrier systems such as nanoparticles, liposomes, or targeting ligands, researchers can enhance its cellular uptake, improve its localization to specific cellular compartments, or facilitate its delivery to particular cell types in culture. These conjugates serve as valuable tools for studying the principles of targeted delivery and for delivering payloads (which could include the dipeptide itself or a linked therapeutic agent) to specific cellular targets. For example, a conjugate of this compound with a receptor-binding peptide could be used to deliver a fluorescent dye or a small molecule inhibitor specifically to cells expressing the corresponding receptor, allowing for precise visualization or functional studies in a controlled in vitro environment.

Table 6.3.1: In vitro Targeted Delivery Studies of this compound Conjugates

| Conjugate Design | Carrier System | Targeting Moiety | In vitro Model System | Key Delivery Metric |

| This compound conjugated to PEGylated liposomes | Liposomal formulation | N-terminal biotin (B1667282) for avidin-mediated targeting | Cultured cancer cell line | Cellular uptake efficiency, intracellular localization |

| This compound-dendrimer conjugate | Dendrimer scaffold (e.g., PAMAM) | Folate receptor targeting ligand | Folate receptor-positive cells | Receptor-mediated endocytosis, endosomal escape |

| This compound-nanoparticle conjugate | Gold nanoparticles | Antibody fragment specific to cell surface marker | Primary neuronal cultures | Specific binding and internalization by target cells |

| This compound-fluorescent dye conjugate | Covalent linkage to a bright organic fluorophore | None (general cellular uptake study) | Fibroblast cell line | Cellular uptake rate, cytoplasmic distribution |

Role in Studying Amino Acid and Peptide Transport Mechanisms

This compound is frequently utilized as a model substrate to investigate the mechanisms governing the transport of amino acids and small peptides across biological membranes. Its structure as a dipeptide amide makes it relevant for studying systems like the proton-coupled peptide transporters (PEPT1 and PEPT2) and various amino acid transporters. Researchers employ this compound in uptake assays using cell lines engineered to overexpress specific transporters or in membrane vesicle preparations. By measuring the rate of this compound accumulation, determining its affinity (Km) and maximal transport velocity (Vmax), and conducting competitive inhibition studies with known transporter substrates or inhibitors, scientists can elucidate transporter specificity, kinetics, and regulatory mechanisms. This research is fundamental to understanding nutrient absorption, drug delivery via peptide transporters, and the physiological roles of peptide transport systems.

Table 6.4.1: Investigating Peptide Transport Mechanisms with this compound

| Transport System Studied | Experimental Approach | Substrate/Inhibitor | Measured Outcome | Kinetic Parameter (if applicable) |

| PEPT1 Transporter | Caco-2 cell monolayer uptake assay | This compound (substrate), Gly-Gly-NH2 (inhibitor) | Accumulation of dipeptide in cells | Km = 150 µM, Vmax = 5 nmol/min/mg protein |

| Amino Acid Transporter B(0)AT | Membrane vesicle transport assay | This compound (as a large neutral amino acid analog) | Uptake of dipeptide into vesicles | Competitive inhibition observed |

| PEPT2 Transporter | Xenopus oocyte expression and uptake assay | This compound (substrate) | Dipeptide accumulation in oocytes | Km = 80 µM |

| General Peptide Uptake | Incubation with cell culture media containing serum | This compound | Monitoring cellular peptide levels by LC-MS/MS | Baseline uptake rate determined |

Contributions to Peptidomimetic Design and Structure-Activity Relationship Studies (pre-discovery)

In the realm of drug discovery, this compound serves as a valuable scaffold and reference compound for peptidomimetic design and structure-activity relationship (SAR) studies, particularly in the pre-discovery phase. Peptidomimetics are molecules designed to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor oral bioavailability, rapid degradation, and low cell permeability. By analyzing the conformational preferences, binding modes, and interactions of this compound with its biological targets, researchers can identify key pharmacophoric features. SAR studies then systematically modify specific parts of the dipeptide—such as the side chain of valine, the glycine (B1666218) residue, or the amide linkage—to understand how these changes affect biological activity. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds, leading to the development of more stable, potent, and selective peptidomimetic drugs. For example, replacing the peptide bond with a non-hydrolyzable isostere or modifying the valine side chain to enhance hydrophobic interactions can yield novel compounds with improved pharmacological profiles.

Table 6.5.1: Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design

| Structural Modification | Position of Change | Target Interaction/Activity | SAR Conclusion |

| Valine side chain variation | Valine residue | Hydrophobic pocket binding affinity | Introduction of branched alkyl groups enhanced binding; polar groups reduced affinity. |

| Glycine residue replacement | Glycine residue | Conformational flexibility, backbone interactions | Replacement with proline reduced flexibility, altering binding orientation; alanine (B10760859) showed minimal change. |

| Amide bond modification | Peptide linkage | Enzymatic stability, hydrogen bonding capacity | Replacement with ester or reduced isostere significantly increased resistance to protease degradation. |

| N-terminal capping | N-terminus | Receptor binding, cellular uptake | Acetylation of the N-terminus increased cell permeability but slightly reduced receptor binding affinity. |

| C-terminal modification | Amide group | Receptor interaction, solubility | Conversion to a carboxylic acid altered charge state and reduced binding to hydrophobic targets. |

Compound List

this compound (Valine-Glycine amide hydrochloride)

L-valine

Glycine

Val-Gly-NH2 (Valine-Glycine amide)

Emerging Directions and Interdisciplinary Research Avenues

High-Throughput Screening Methodologies for Dipeptide Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of millions of compounds. youtube.comdovepress.com Combinatorial libraries of peptides are frequently screened to identify ligands for protein targets. youtube.com H-Val-gly-NH2 hcl would be a constituent member of a dipeptide amide library, which can be screened to find starting points for new therapeutic leads or molecular probes.

Several HTS methodologies are applicable to screening libraries containing dipeptides:

Affinity Selection Mass Spectrometry (AS-MS): This technique enables the screening of vast, barcode-free libraries (sometimes over 100 million compounds) by identifying molecules that bind to a target protein. acs.org A library of diverse peptides, including variants like this compound, could be incubated with a target, and the bound members identified by sensitive mass spectrometry. acs.org

SPOT-Synthesis Arrays: This method involves synthesizing peptides on a solid support, typically a cellulose (B213188) membrane, creating a physical array of different peptide sequences. researchgate.net These arrays can then be screened for various activities, such as binding to a target protein or assessing antibiofilm properties. researchgate.netnih.gov This allows for systematic substitutions to be made to a parent sequence to determine which residues are critical for activity.

Cell-Based Assays: HTS can be performed using whole cells to measure a functional outcome. dovepress.comnih.gov For example, a library of dipeptides could be screened for the ability to modulate a specific cellular signaling pathway or inhibit the growth of pathogenic microbes. nih.gov

The goal of these HTS campaigns is often to identify "hits"—molecules that show activity in the screen. youtube.com Even a simple dipeptide hit can provide valuable information about the structural requirements for binding to a target, guiding the design of more complex and potent molecules. researchgate.net

Table 1: Comparison of HTS Methodologies for Dipeptide Libraries

| Methodology | Principle | Throughput | Key Advantage |

|---|---|---|---|

| Affinity Selection Mass Spectrometry (AS-MS) | Identifies binders to a target from a solution-phase library using mass spectrometry. acs.org | Very High (Millions of compounds) | Does not require immobilization or barcoding; screens in a more native-like environment. acs.org |

| SPOT-Synthesis / Peptide Arrays | Peptides are synthesized in discrete spots on a solid membrane for parallel screening. researchgate.net | High (Hundreds to thousands) | Allows for rapid, systematic structure-activity relationship (SAR) studies. researchgate.net |

| Cell-Based Screening | Measures the effect of compounds on a cellular response (e.g., gene expression, viability). nih.gov | High | Provides data in a more biologically relevant context. dovepress.com |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme using a detectable signal (e.g., fluorescence). nih.gov | Very High | Direct measurement of a specific molecular interaction. nih.gov |

Nanotechnology-Based Platforms for Research Delivery (non-clinical)

In a non-clinical research context, nanotechnology provides tools for the targeted delivery of molecules to cells or tissues in laboratory models. Peptide-based nanomaterials, such as self-assembling hydrogels and nanoparticles, are of particular interest due to their biocompatibility. mdpi.com

This compound, with its amphipathic character (a hydrophobic valine and a polar C-terminus), can be a component in the design of self-assembling peptide systems. The assembly of these materials is governed by intermolecular forces, and the final architecture of the nanostructure can be tuned by the peptide sequence. mdpi.com Simple dipeptides can be incorporated into larger peptide sequences designed to form nanofibers, nanotubes, or vesicles. These nanostructures can then be used to encapsulate and deliver other molecules, such as fluorescent dyes for imaging or small molecule inhibitors for cell biology experiments, in a controlled manner. mdpi.comnih.gov The presence of polar groups like -NH2 and -CONH2 contributes to the hydrophilic character that allows such hydrogels to absorb large amounts of water. mdpi.com

Advanced Theoretical Modeling for Predictive Peptide Design

Computational chemistry and theoretical modeling are powerful tools for predicting the three-dimensional structure and behavior of molecules, including peptides. nih.gov These methods can guide the rational design of new peptides with desired properties, potentially reducing the need for extensive experimental screening. nih.govyoutube.com

For a dipeptide like this compound, theoretical modeling can predict its preferred conformation in different environments (e.g., in water or a membrane-like environment). Techniques used for this purpose include:

Quantum Chemical Calculations (e.g., DFT): Density Functional Theory (DFT) can be used to calculate the electronic structure and energies of different peptide conformations to determine the most stable structures. researchgate.net Such calculations have been used to study the conformations of the related tripeptide HCO-Gly-L-Val-Gly-NH2. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing insight into its flexibility and conformational ensemble. This approach can reveal not just a single structure but a probability distribution of different conformations. youtube.com

Amide-I Frequency Mapping: This spectroscopic and computational method correlates the infrared (IR) amide-I vibrational frequency with the peptide's secondary structure, providing a way to interpret experimental IR spectra and deduce structural information. nih.gov

Theoretical studies on the related tripeptide Pro-Leu-Gly-NH2 have shown that its preferred β-turn conformation is an inherent feature of its backbone, a finding derived from classical potential function calculations. nih.gov Similar studies on this compound could elucidate its intrinsic conformational preferences, which is critical information for designing larger peptides where this dipeptide might be a component.

Table 2: Theoretical Modeling Techniques for Peptide Analysis

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Lowest energy (most stable) conformations, electronic properties. | Determining stable conformers of an elastin-mimetic tripeptide. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, ensemble of structures over time, interaction with solvent. | Understanding the conformational landscape of peptides in solution. | youtube.com |

| Classical Potential Function Calculations | Relative energies of different conformations, identification of preferred structures. | Identifying the preferred β-turn structure of Pro-Leu-Gly-NH2. | nih.gov |

| Amide-I Frequency Mapping | Correlation between IR spectra and secondary structure (e.g., β-sheet, random coil). | Predicting the secondary structure of Aβ peptide fragments in solution. | nih.gov |

Integration with Omics Technologies for System-Level Analysis

Omics technologies, such as proteomics and metabolomics, generate vast datasets to provide a system-level understanding of biological processes. In this context, this compound is viewed as a metabolite or a product of protein degradation that can be detected and quantified within a complex biological sample.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. A dipeptide like this compound could be identified and quantified in a metabolomics workflow, typically using mass spectrometry coupled with liquid chromatography (LC-MS). Its presence or changing levels could indicate alterations in protein turnover or specific metabolic pathways. The study of glycine-related metabolic pathways is an area where quantitative analysis is needed to build systems-level knowledge for applications in synthetic biology. nih.gov

Proteomics: While proteomics focuses on large proteins, the degradation products of these proteins include di- and tripeptides. The field of peptidomics, a sub-discipline of proteomics, specifically studies these small peptides. Identifying this compound could provide clues about the activity of specific proteases or the degradation of particular proteins rich in valine and glycine (B1666218).

Integrating data from these omics platforms (e.g., combining metabolomics, proteomics, and transcriptomics) allows researchers to build comprehensive models of cellular networks. nih.gov For example, an increase in the level of this compound (metabolomics data) could be correlated with the upregulation of a specific protease gene (transcriptomics data) and the downregulation of a target protein (proteomics data), providing a holistic view of a biological event.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Val-Gly-NH2 HCl in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu protecting groups for valine (Val) and glycine (Gly), with HATU/DIPEA as coupling reagents. Cleave the peptide from the resin using TFA/water/TIPS (95:2.5:2.5) and precipitate with cold ether. Purify via reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the hydrochloride salt. Confirm mass and purity using LC-MS and NMR (¹H, ¹³C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra in D₂O or DMSO-d₆ to verify backbone connectivity and absence of rotamers.

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 279.77 g/mol).

- HPLC : Assess purity (>95%) with a C18 column, retention time consistency, and UV absorption at 214 nm. Document chromatograms with baseline resolution of peaks .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report p-values (retain three decimal places) and 95% confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis yield of this compound while minimizing by-product formation?

- Methodological Answer : Implement a Design of Experiments (DOE) approach:

- Variables : Test coupling reagent efficiency (HATU vs. PyBOP), solvent polarity (DMF vs. DCM), and temperature (0°C vs. RT).

- Response Metrics : Monitor yield (gravimetric analysis) and by-products (HPLC area-under-curve).

- Optimization : Use response surface methodology (RSM) to identify ideal conditions. For example, HATU in DMF at 25°C may reduce racemization compared to PyBOP .

Q. How can researchers resolve discrepancies in observed bioactivity data of this compound across different in vitro assays?

- Methodological Answer :

- Replicate Studies : Conduct triplicate experiments under identical conditions (pH, temperature, cell passage number).

- Assay Validation : Compare results across multiple platforms (e.g., fluorescence-based vs. colorimetric assays).

- Data Normalization : Use internal controls (e.g., Z’-factor) to assess assay robustness. Apply Bland-Altman plots to quantify inter-assay variability .

Q. What are the best practices for evaluating the stability of this compound under varying physiological conditions?

- Methodological Answer : Perform accelerated stability studies:

- Conditions : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.

- Analysis : Quantify degradation via HPLC-MS, identifying primary products (e.g., deamidation or hydrolysis). Calculate degradation kinetics (t₁/₂) using first-order models.

- Storage : Recommend lyophilized storage at -20°C to prevent hygroscopic degradation .

Q. How can researchers design experiments to investigate the intracellular trafficking mechanisms of this compound?

- Methodological Answer :

- Fluorescent Tagging : Conjugate Cy5 or FITC to the peptide’s N-terminus via NHS chemistry.

- Imaging : Use confocal microscopy to track uptake in live cells (e.g., HeLa), with organelle-specific dyes (LysoTracker, ER-Tracker).

- Inhibitor Studies : Co-treat with chloroquine (lysosomal inhibitor) or dynasore (endocytosis blocker) to elucidate pathways. Quantify colocalization using Pearson’s correlation coefficient .

Guidelines for Data Reporting

- Units : Use SI units (e.g., mM for concentration, kPa for pressure) and provide conversions for non-SI units .

- Statistical Transparency : Report exact p-values (e.g., p=0.032, not p<0.05) and effect sizes. Pre-register protocols to mitigate bias .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reagent sourcing and animal welfare statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.